molecular formula C25H34N4O2 B2651227 N-cyclohexyl-N-ethyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203242-56-1

N-cyclohexyl-N-ethyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2651227
CAS RN: 1203242-56-1
M. Wt: 422.573
InChI Key: NRGPBBRKJYBZRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with its own reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds or decomposition reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Psychoactive Substance Characterization

In the context of psychoactive substances, research has focused on the analytical characterization and detection of compounds structurally related to "N-cyclohexyl-N-ethyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide." For instance, De Paoli et al. (2013) analyzed the properties of arylcyclohexylamines, providing insights into their structural characterization and the development of analytical methods for their identification in biological matrices. This research is crucial for understanding the pharmacokinetics and toxicological profiles of these substances De Paoli et al., 2013.

PET Imaging Agents

Another significant area of research involves the development and application of PET imaging agents targeting specific receptors in the brain. For example, compounds structurally similar to "this compound" have been evaluated for their potential as PET radioligands. Choi et al. (2015) compared 18F-Mefway with 18F-FCWAY for quantification of 5-HT1A receptors, illustrating the importance of structural variations in receptor binding affinity and imaging capabilities Choi et al., 2015.

Receptor Antagonist Studies

Research has also been conducted on the effects of certain compounds on 5-hydroxytryptamine (serotonin) receptors. For example, studies on WAY-100635 and its analogs have contributed significantly to our understanding of 5-HT1A receptor functions. This research aids in the development of drugs targeting these receptors for various therapeutic applications. Forster et al. (1995) provided a comprehensive pharmacological profile of WAY-100635 as a selective 5-HT1A receptor antagonist, demonstrating its utility in studying receptor function Forster et al., 1995.

Antimicrobial and Anticonvulsant Activities

Furthermore, derivatives of pyridine compounds have been synthesized and evaluated for their pharmacological properties, including antimicrobial and anticonvulsant activities. Amr et al. (2008) explored the synthesis and activities of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, highlighting the diverse potential applications of these compounds in medicinal chemistry Amr et al., 2008.

Mechanism of Action

The mechanism of action is particularly relevant for drugs and describes how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-cyclohexyl-N-ethyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-3-29(20-9-5-4-6-10-20)25(30)19-15-17-28(18-16-19)24-14-13-22(26-27-24)21-11-7-8-12-23(21)31-2/h7-8,11-14,19-20H,3-6,9-10,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGPBBRKJYBZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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